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1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B8746680
M. Wt: 208.17 g/mol
InChI Key: DBWBKROWASFCCD-UHFFFAOYSA-N
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Description

Significance of the Nitro Group in Molecular Design and Reactivity

The nitro group (–NO₂) is a compact, highly polar functional group with strong electron-withdrawing properties. wikipedia.orgnih.gov This characteristic is a consequence of the nitrogen atom bearing a formal positive charge and the two oxygen atoms sharing a negative charge, creating a resonance-stabilized structure. libretexts.orglkouniv.ac.in The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the molecular framework to which it is attached. mdpi-res.com

This electronic perturbation has several important consequences for molecular reactivity:

Activation of Adjacent Bonds: The nitro group can acidify C-H bonds on an adjacent carbon atom (the α-carbon), facilitating deprotonation to form a nitronate anion. wikipedia.org This anion is a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. nih.gov

Influence on Aromatic Systems: When attached to an aromatic ring, the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org

Transformation into Other Functional Groups: The nitro group is a versatile precursor that can be reduced to various other nitrogen-containing functional groups, most notably amines (–NH₂), which are fundamental in pharmaceuticals and materials science. wikipedia.org

Conjugated Nitroalkenes as Key Intermediates in Modern Organic Transformations

Conjugated nitroalkenes, also known as nitro olefins, are organic compounds where a nitro group is attached to a carbon-carbon double bond that is part of a conjugated system. wikipedia.orgacs.org This arrangement results in a highly reactive and synthetically valuable class of molecules. sci-rad.com The strong electron-withdrawing ability of the nitro group polarizes the C=C bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. sci-rad.com

This inherent reactivity makes conjugated nitroalkenes exceptional Michael acceptors, readily participating in Michael additions with a wide range of nucleophiles. wikipedia.org They are also valuable partners in cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, providing pathways to complex cyclic and heterocyclic systems. sci-rad.com The versatility of conjugated nitroalkenes allows for the introduction of a nitro group, which can then be further transformed, making them important building blocks in the synthesis of complex target molecules. sci-rad.comsci-rad.com

Overview of 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene within the Context of Bis-Nitro Compounds

This compound is a molecule that incorporates both a nitroaromatic and a conjugated nitroalkene moiety. As a bis-nitro compound, it possesses two nitro groups within its structure. The presence of both a nitro group on the benzene (B151609) ring and a nitro group on the propenyl side chain suggests a complex interplay of electronic effects that dictate its chemical properties and reactivity.

The synthesis of this specific compound has been reported through the condensation of 2-nitrobenzaldehyde (B1664092) with nitroethane. researchgate.netnih.gov This reaction, a type of Henry or nitroaldol reaction, is a classic method for forming conjugated nitroalkenes. wikipedia.org The resulting molecule, with its distinct structural features, serves as an interesting case study for understanding the chemistry of multifunctionalized nitro compounds.

Detailed Research Findings on this compound

The specific compound (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene has been synthesized and characterized, providing valuable data on its molecular structure.

Synthesis and Crystallographic Data

The synthesis involves the reaction of 2-nitrobenzaldehyde and nitroethane in the presence of a butylamine (B146782) catalyst. nih.gov The product can be purified by recrystallization to yield single crystals suitable for X-ray crystallographic analysis. researchgate.netnih.gov

The crystallographic data reveals a monoclinic crystal system with the space group P2₁/n. iucr.org The molecule adopts an E conformation about the central C=C double bond. nih.govnih.gov

Crystal Data and Structure Refinement for (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene. iucr.org
ParameterValue
Chemical formulaC₉H₈N₂O₄
Molar mass208.17 g/mol
Crystal systemMonoclinic
Space groupP 2₁/n
a (Å)6.8274 (9)
b (Å)15.5666 (12)
c (Å)9.9045 (10)
β (°)113.202 (3)
Volume (ų)967.51 (18)
Z4
Temperature (K)296

The structure is characterized by a torsion angle of -57.7 (3)° for C(phenyl)—C(phenyl)—C=C(–NO₂), indicating a non-planar arrangement between the benzene ring and the nitropropenyl side chain. researchgate.netnih.gov The crystal structure is stabilized by weak intermolecular C—H···O interactions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O4 B8746680 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

1-nitro-2-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)6-8-4-2-3-5-9(8)11(14)15/h2-6H,1H3

InChI Key

DBWBKROWASFCCD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 Nitro 2 2 Nitroprop 1 En 1 Yl Benzene

Established Synthetic Routes for Nitroalkenes and Nitroaromatics

The preparation of nitro-substituted aromatic and alkene compounds relies on a variety of well-established chemical transformations. These methods provide the foundational chemistry necessary for the synthesis of more complex molecules like 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene.

Electrophilic Aromatic Substitution (Nitration)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry and the most direct method for introducing a nitro group onto an aromatic ring. The reaction typically involves the treatment of an aromatic compound with a nitrating agent. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with a nitro group. The reaction conditions can be controlled to influence the degree and position of nitration on the aromatic ring.

Small Molecule Extrusion Processes from Saturated Nitro-Compounds

The formation of a carbon-carbon double bond in nitroalkenes can be achieved through the elimination of small, stable molecules from saturated nitro-precursors. These reactions, often driven by heat or the presence of a base, are known as extrusion or elimination reactions.

One common example is the elimination of nitrous acid (HNO₂) from a nitroalkane that possesses a hydrogen atom on the β-carbon. This process is typically base-mediated, where the base abstracts a proton from the carbon adjacent to the nitro-bearing carbon, initiating the elimination of the nitro group and the formation of the alkene.

Another approach is the dehydrohalogenation of α-halo nitroalkanes . In this reaction, a nitro compound with a halogen atom on the carbon adjacent to the nitro group is treated with a base. The base removes a proton from the α-carbon and the halogen atom from the β-carbon, resulting in the formation of a nitroalkene. The choice of base and reaction conditions can influence the stereoselectivity of the resulting alkene.

Pyrolysis of nitro-esters also serves as a method for generating nitroalkenes. In this thermal process, an ester of a β-nitro alcohol is heated, leading to the concerted elimination of a carboxylic acid and the formation of the corresponding nitroalkene.

Dehydration Reactions of 2-Nitroalcohols

A widely utilized and efficient method for the synthesis of nitroalkenes is the dehydration of 2-nitroalcohols (also known as β-nitro alcohols). These precursors are readily accessible through the Henry reaction (see section 2.1.4). The dehydration step involves the removal of a molecule of water from the 2-nitroalcohol to form a carbon-carbon double bond. This elimination is often facilitated by acidic or basic conditions, or by converting the hydroxyl group into a better leaving group. For instance, treatment of the 2-nitroalcohol with acetic anhydride (B1165640) can form an acetate (B1210297) ester, which then readily eliminates acetic acid upon heating to yield the nitroalkene.

Condensation Reactions (Henry Condensation / Knoevenagel Condensation Variants)

Condensation reactions are fundamental in carbon-carbon bond formation and are particularly important for the synthesis of nitroalkenes.

The Henry Reaction , or nitro-aldol reaction, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. The reaction proceeds through the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is then protonated to give a 2-nitroalcohol. As mentioned previously, these 2-nitroalcohols are key intermediates that can be subsequently dehydrated to afford nitroalkenes.

The Knoevenagel Condensation is a related reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. Variants of the Knoevenagel condensation can be employed for the synthesis of nitroalkenes, particularly when the active methylene compound is a nitroalkane. The reaction typically proceeds directly to the dehydrated nitroalkene product under the reaction conditions.

Specific Synthesis of this compound

The synthesis of the target molecule, this compound, is most directly achieved through a condensation reaction that brings together the two key structural fragments: the 2-nitrophenyl group and the 2-nitropropenyl group.

Reaction of 2-Nitrobenzaldehyde (B1664092) with Nitroethane

The primary and most efficient method for the synthesis of this compound is the Henry condensation of 2-Nitrobenzaldehyde with Nitroethane. researchgate.net This reaction is typically catalyzed by a base and often followed by in-situ dehydration of the intermediate 2-nitroalcohol to yield the desired nitroalkene.

A variety of catalysts and reaction conditions can be employed to optimize the yield and purity of the product. The choice of catalyst, solvent, and temperature can significantly influence the reaction rate and the equilibrium between the nitroalcohol intermediate and the final nitroalkene product.

Interactive Data Table: Synthesis of this compound and Analogs via Condensation

AldehydeNitroalkaneCatalystSolventTemperature (°C)Yield (%)Reference
2-NitrobenzaldehydeNitroethaneButylamine (B146782)Acetic Acid60Not explicitly stated, but full conversion observed researchgate.net
Benzaldehyde (B42025)Nitroethanen-ButylamineEthanol (B145695)Reflux64 mgscience.ac.in
BenzaldehydeNitroethaneCyclohexylamineAcetic Acid10062 mgscience.ac.in
BenzaldehydeNitroethaneAmmonium (B1175870) AcetateAcetic AcidRefluxNot specified mgscience.ac.in
Various AldehydesNitroalkanes2-Hydroxyethylammonium formate (B1220265)None (Ionic Liquid)Room TempGood to excellent organic-chemistry.org
Various AldehydesNitroalkanesLayered double hydroxidesNone (Microwave)Not specifiedUp to 99% scirp.org

Detailed Research Findings:

A specific reported synthesis of (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene involves the reaction of 2-nitrobenzaldehyde (50 mmol) with nitroethane (75 mmol) in acetic acid (25 mL), catalyzed by butylamine (100 mmol). researchgate.net The reaction mixture is sonicated at 60 °C until gas chromatography indicates the complete conversion of the starting aldehyde. The product is then precipitated by pouring the reaction mixture into ice water, filtered, washed, and recrystallized from a mixture of ethanol and ethyl acetate. researchgate.net This method highlights the use of a primary amine as a catalyst in an acidic solvent, which facilitates both the condensation and the subsequent dehydration to the final nitroalkene product.

The choice of catalyst is crucial in these condensation reactions. While primary amines like butylamine are effective, other catalysts such as ammonium acetate and solid-supported bases like layered double hydroxides have also been successfully employed, often under solvent-free or microwave-assisted conditions, leading to high yields and environmentally benign procedures. mgscience.ac.inscirp.org The solvent can also play a significant role, with polar solvents like ethanol and acetic acid being common choices. researchgate.netmgscience.ac.in More recently, ionic liquids such as 2-hydroxyethylammonium formate have been used as both the solvent and catalyst, offering a green alternative with good to excellent yields at room temperature. organic-chemistry.org Temperature is another critical parameter; while some reactions proceed at room temperature, others require heating to drive the dehydration of the nitroalcohol intermediate and ensure complete conversion to the nitroalkene. researchgate.netorganic-chemistry.org

Catalytic and Non-Catalytic Approaches in Synthesis

The synthesis of this compound and its analogs predominantly relies on catalytic methods, specifically the Henry condensation reaction, also known as a nitroaldol reaction. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

In a typical catalytic approach, a basic catalyst is employed to deprotonate the nitroalkane (nitroethane in this case), forming a resonance-stabilized anion. wikipedia.org This nucleophilic anion then attacks the carbonyl carbon of the aldehyde (2-nitrobenzaldehyde). The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final nitroalkene product. wikipedia.org Various basic catalysts have been documented for the synthesis of analogous compounds, including primary amines like n-butylamine and cyclohexylamine, or ammonium salts such as ammonium acetate. scribd.com

For the specific synthesis of (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene, n-butylamine is used as the catalyst in a solution of acetic acid. nih.govresearchgate.net The reaction proceeds by adding nitroethane to 2-nitrobenzaldehyde, followed by the butylamine catalyst. nih.govresearchgate.net The use of a catalyst is crucial for the initial deprotonation step, and purely thermal or non-catalyzed approaches are generally not employed for this class of condensation due to the necessity of generating the nitroalkane anion.

Table 1: Catalytic Synthesis of (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product

Data sourced from references nih.govresearchgate.net.

Regioselective and Stereoselective Synthesis of this compound and its Analogs

The synthesis of this compound via the Henry reaction is inherently regioselective. The nucleophilic addition occurs specifically between the α-carbon of the deprotonated nitroethane and the carbonyl carbon of 2-nitrobenzaldehyde, leading to a single constitutional isomer. However, the subsequent dehydration step introduces a carbon-carbon double bond, which can exist as either E or Z stereoisomers. Consequently, controlling the stereoselectivity of this elimination is a key focus in the synthesis of these compounds.

Control of E/Z Isomerism

Research into the synthesis of this compound has shown that the reaction selectively produces the E isomer. nih.govresearchgate.net Crystallographic analysis of the product confirms it adopts an E conformation about the C=C double bond. nih.govresearchgate.netnih.gov

Studies on analogous nitroalkene syntheses have demonstrated that E/Z isomerism can be effectively controlled by the careful selection of reaction conditions. organic-chemistry.org A highly stereoselective one-pot method for synthesizing either (E)- or (Z)-nitro alkenes from aliphatic aldehydes and nitroalkanes has been developed using piperidine (B6355638) as a catalyst in the presence of 4 Å molecular sieves. organic-chemistry.org The choice of solvent and temperature is paramount in dictating the stereochemical outcome. The thermodynamically more stable E-isomer is typically favored under equilibrium conditions, often promoted by higher temperatures, while the Z-isomer can be obtained under kinetic control. organic-chemistry.org

Impact of Reaction Conditions on Selectivity

The selectivity of the synthesis towards a particular stereoisomer is highly dependent on a combination of reaction parameters, including the solvent, temperature, and the presence of dehydrating agents.

Solvent and Temperature: The polarity of the solvent and the reaction temperature have a profound impact on stereoselectivity. For the synthesis of analogous nitroalkenes, conducting the reaction in toluene (B28343) at reflux temperature results in high selectivity for the E isomer. organic-chemistry.org Conversely, carrying out the reaction in a more polar solvent like dichloromethane (B109758) at room temperature selectively yields the Z isomer. organic-chemistry.org The synthesis of (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene at 60°C is consistent with the general observation that higher temperatures favor the E configuration. nih.gov

Dehydrating Agents: The elimination of water from the β-nitro alcohol intermediate is a critical step that drives the reaction to completion. wikipedia.org The use of molecular sieves has been shown to be crucial for achieving high stereochemical control in the synthesis of Z-nitro alkenes. organic-chemistry.org In the absence of an effective dehydrating agent, mixtures of E/Z isomers are often formed, leading to reduced selectivity. organic-chemistry.org

Table 2: Influence of Reaction Conditions on Stereoselectivity of Nitroalkene Synthesis

Isomer Catalyst Solvent Temperature Additive
E Piperidine Toluene Reflux 4 Å Molecular Sieves

| Z | Piperidine | Dichloromethane | Room Temperature | 4 Å Molecular Sieves |

Data based on general methodology for nitroalkene synthesis described in reference organic-chemistry.org.

Chemical Reactivity and Transformative Potential of 1 Nitro 2 2 Nitroprop 1 En 1 Yl Benzene

Electrophilic Character of the Nitroalkene Moiety

The nitro group (—NO₂) is a powerful electron-withdrawing group. This property is central to the reactivity of the nitroalkene moiety in 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene. The strong resonance and inductive effects of the nitro group withdraw electron density from the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon (the carbon atom further from the nitro group). This polarization renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is a key feature of nitroalkenes, making them valuable intermediates in organic synthesis. researchgate.net The electrophilic nature of the aromatic ring is also enhanced by the nitro substituent, making it susceptible to nucleophilic aromatic substitution under certain conditions. mdpi.comlibretexts.org

Nucleophilic Additions (Michael Reactions)

The high electrophilicity of the β-carbon in the nitroalkene system makes this compound an excellent Michael acceptor. The Michael addition, or conjugate 1,4-addition, is a fundamental reaction for this class of compounds, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. msu.edursc.org This reaction involves the addition of a nucleophile to the electrophilic β-carbon, followed by protonation of the resulting nitronate intermediate.

This compound is expected to react readily with a variety of soft carbon nucleophiles. These reactions are synthetically valuable for constructing complex carbon skeletons. Common carbon nucleophiles include enolates derived from ketones, esters, and other carbonyl compounds, as well as organometallic reagents and other nitroalkanes. nih.govresearchgate.net The addition of nitroalkanes to nitroalkenes, for instance, provides a direct route to 1,3-dinitro compounds, which are versatile precursors for 1,3-diamines. msu.eduresearchgate.net

Table 1: Representative Michael Additions of Nitroalkenes with Carbon Nucleophiles

Nucleophile (Donor)Nitroalkene (Acceptor)Catalyst/ConditionsProduct TypeYield
2-Nitropropanetrans-NitrostyreneChiral DMAP-thiourea1,3-Dinitro compoundHigh
1,3-Dicarbonyl compoundsAliphatic NitroalkenesChiral Squaramidesγ-Nitro carboxylic derivativeHigh
NitroalkanesNitroalkenesSodium Bicarbonate / Water1,3-Dinitro compound60-86% researchgate.net
Acyclic Enones3-Nitro-2H-chromenesQuinine-derived amineTricyclic ChromanUp to 90% rsc.org

This table presents examples of Michael additions involving nitroalkenes analogous to this compound to illustrate the expected reactivity.

The electrophilic β-carbon of this compound is also a target for various heteroatom nucleophiles. These reactions lead to the formation of valuable functionalized products. Nucleophiles such as amines, thiols, and alcohols can add to the conjugated system. The addition of primary and secondary amines, for example, yields β-nitroamines, which are precursors to vicinal diamines and α-amino acids. Similarly, the reaction with thiols provides β-nitrothioethers, and the addition of alcohols or alkoxides results in the formation of β-nitroethers.

Table 2: Representative Michael Additions of Nitroalkenes with Heteroatom Nucleophiles

NucleophileNitroalkeneConditionsProduct Type
Primary/Secondary AminesGeneric NitroalkeneBase or Acid Catalysisβ-Nitroamine
Thiols (e.g., Thiophenol)Generic NitroalkeneBase Catalysisβ-Nitrosulfide
Alcohols/AlkoxidesGeneric NitroalkeneBase Catalysisβ-Nitroether

This table illustrates the general reactivity of nitroalkenes with common heteroatom nucleophiles.

Cycloaddition Reactions Involving this compound

In addition to its role as a Michael acceptor, the electron-deficient double bond of the nitroalkene moiety enables this compound to participate in various cycloaddition reactions. In these transformations, it typically acts as the 2π-electron component, reacting with a complementary multi-π-electron partner to form cyclic structures.

This compound is expected to be an effective dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.org In these reactions, it reacts with a 1,3-dipole, a three-atom, four-π-electron species, to form a five-membered heterocyclic ring. The strong electron-withdrawing nature of the nitro group enhances the reactivity of the alkene toward these dipoles. mdpi.com

Examples of suitable 1,3-dipoles include:

Nitrones: React with the nitroalkene to form isoxazolidines. wikipedia.orgmdpi.com

Nitrile Oxides: Yield isoxazolines.

Azides: Result in the formation of triazolines.

Diazoalkanes: Produce pyrazolines.

These cycloaddition reactions can proceed with high regio- and stereoselectivity, providing a powerful method for the synthesis of complex heterocyclic molecules. wikipedia.orgmdpi.com For instance, the reaction of nitroalkenes with nitrones has been shown to proceed with full regio- and stereoselectivity, leading to specific isomers of 4-nitroisoxazolidines. mdpi.com

Table 3: Representative [3+2] Cycloaddition Reactions with Nitroalkenes

1,3-DipoleNitroalkene DipolarophileSolventProduct
Diarylnitrones3,3,3-Tribromo-1-nitroprop-1-eneBenzene (B151609)3,4-cis-4,5-trans-4-Nitroisoxazolidine mdpi.com
Azomethine YlidesNitro-substituted BenzoheteroarenesVariousFused Polycyclic Pyrrolidines nih.govresearchgate.net
Nitrous OxideConjugated NitroalkenesN/A (Computational Study)Heterocyclic Compound researchgate.net

This table showcases examples of [3+2] cycloaddition reactions involving nitro-substituted alkenes, demonstrating the potential pathways for this compound.

The electron-deficient nature of the double bond in this compound makes it a potent dienophile for [4+2] cycloaddition, or Diels-Alder, reactions. wikipedia.orgmasterorganicchemistry.com In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. masterorganicchemistry.com The nitro group significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a suitable diene. masterorganicchemistry.com

This reactivity allows for the construction of substituted cyclohexene (B86901) rings with good control over regio- and stereochemistry. wikipedia.org The reaction of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes, for example, has been investigated to produce novel monofluorinated norbornenes in high yields. researchgate.net This indicates that this compound would similarly be expected to react with dienes like cyclopentadiene, cyclohexadiene, or Danishefsky's diene to form complex cyclic and bicyclic adducts.

Furthermore, the nitroalkene can participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, leading to the formation of six-membered heterocyclic rings. wikipedia.org

Table 4: Representative Diels-Alder Reactions with Nitroalkene Dienophiles

DieneDienophileProduct Type
1,3-Cyclopentadieneβ-Fluoro-β-nitrostyreneMonofluorinated Norbornene researchgate.net
1,3-Cyclohexadieneβ-Fluoro-β-nitrostyreneMonofluorinated Bicyclo[2.2.2]oct-2-ene researchgate.net
Spiro[2.4]hepta-4,6-dieneNitrostyrene (B7858105)Substituted Cyclohexene Derivative researchgate.net
Conjugated DieneGeneric NitroalkeneSubstituted Cyclohexene masterorganicchemistry.com

This table provides examples of Diels-Alder reactions with activated nitroalkenes, illustrating the expected reactivity of this compound.

Reductions of Nitro Groups and Olefinic Bonds in this compound

The reduction of this compound can be directed to selectively target the nitroalkene moiety, the aromatic nitro group, or both, depending on the choice of reagents and reaction conditions. This selectivity is crucial for its utility as a building block in organic synthesis.

The conjugated system of the nitroalkene in this compound can be selectively reduced to the corresponding nitroalkane, 1-nitro-2-(2-nitropropyl)benzene, leaving the aromatic nitro group intact. This transformation is a key step, as the resulting saturated nitroalkane can undergo further reactions, such as the Nef reaction to produce ketones.

One of the most common and effective reagents for this selective reduction is sodium borohydride (B1222165) (NaBH₄). This reagent is a mild reducing agent that chemoselectively reduces the carbon-carbon double bond of the nitroalkene without affecting the aromatic nitro group. Another sophisticated method involves pH-dependent catalytic systems. For instance, certain iridium catalysts have been shown to selectively reduce the nitroalkene to a nitroalkane under neutral pH conditions. mdpi.com

Reagent/CatalystConditionsProductSelectivity
Sodium Borohydride (NaBH₄)Standard1-Nitro-2-(2-nitropropyl)benzeneHigh for C=C bond reduction
Iridium CatalystNeutral pH1-Nitro-2-(2-nitropropyl)benzeneHigh for C=C bond reduction

The transformation of this compound into a ketone, specifically 1-(2-nitrophenyl)propan-2-one, is a powerful synthetic conversion. This can be achieved through a two-step sequence involving the initial reduction of the nitroalkene to a nitroalkane, followed by a Nef reaction. The Nef reaction involves the acid-catalyzed hydrolysis of the salt of a secondary nitroalkane (a nitronate) to form a ketone and nitrous oxide. wikipedia.orgorganicreactions.org

Alternatively, a direct conversion from the nitroalkene to the ketone can be accomplished using specific catalytic systems. A notable example is the use of an acid-compatible iridium catalyst with formic acid as the reducing agent. mdpi.com This reaction proceeds under acidic conditions, and the proposed mechanism involves the reduction of the nitroalkene to a nitrosoalkene and an N-alkenyl hydroxylamine (B1172632) intermediate, which then hydrolyzes to the ketone. mdpi.com This method is highly chemoselective, as the aromatic nitro group is resistant to these specific reducing conditions. mdpi.com

MethodReagents/CatalystIntermediateFinal Product
Two-Step (Reduction/Nef)1. NaBH₄2. Strong Acid (e.g., H₂SO₄)1-Nitro-2-(2-nitropropyl)benzene1-(2-Nitrophenyl)propan-2-one
Direct Catalytic ConversionIridium Catalyst, Formic Acid, H₂SO₄Nitrosoalkene, N-alkenyl hydroxylamine1-(2-Nitrophenyl)propan-2-one

The reduction of the nitro groups in this compound to primary amines is a fundamental transformation. A variety of reducing agents can be employed, with the product depending on the specific reagents and stoichiometry used. wikipedia.org

Complete Reduction to Diamine: Strong reducing conditions can reduce both the aromatic and aliphatic nitro groups (after saturation of the double bond) to yield 2-(2-aminopropyl)aniline. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com Another powerful reducing agent is lithium aluminum hydride (LiAlH₄), which can reduce both the olefinic bond and the nitro groups. wikipedia.org

Selective Reduction: It is possible to selectively reduce one nitro group over the other. For instance, metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) are classic reagents for the reduction of aromatic nitro groups to anilines, and conditions can be tuned to favor this transformation. commonorganicchemistry.commasterorganicchemistry.com

Formation of Other Nitrogenous Compounds: Under controlled conditions, partial reduction can yield other nitrogen-containing functional groups. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can convert nitroalkanes to hydroxylamines. wikipedia.org Similarly, reduction of nitro compounds with metal salts like tin(II) chloride can also lead to the formation of oximes. wikipedia.org

Reagent/CatalystTarget Functional Group(s)Primary Product(s)
H₂, Pd/C or Raney NiBoth Nitro Groups + C=C bond2-(2-Aminopropyl)aniline
LiAlH₄Both Nitro Groups + C=C bond2-(2-Aminopropyl)aniline
Fe, Zn, or Sn in AcidAromatic Nitro Group2-(2-Nitroprop-1-en-1-yl)aniline
Zn, NH₄ClAliphatic Nitro Group (post-reduction)N-hydroxy-1-(2-nitrophenyl)propan-2-amine
SnCl₂ (controlled)Aliphatic Nitro Group (post-reduction)1-(2-Nitrophenyl)propan-2-one oxime

Modern catalysis offers highly efficient and selective methods for the reduction of nitro compounds.

Iridium Catalysts: As mentioned, iridium complexes containing ligands such as 2-(4,5-dihydroimidazol-2-yl)pyridines are remarkably versatile. mdpi.com Their activity and selectivity are highly dependent on the pH of the reaction medium. Under acidic conditions, they catalyze the conversion of nitroalkenes to ketones, while under neutral conditions, they selectively reduce the nitroalkene to a nitroalkane. mdpi.com The key to this reactivity is the formation of iridium hydride species which act as the reducing agent. mdpi.com

Metal Nanoparticles: Catalysis by metal nanoparticles is a rapidly advancing field. While specific studies on this compound are not prevalent, related reductions of aromatic nitro compounds have been extensively studied. Gold nanoparticles, for example, have been shown to be highly active and selective for the reduction of nitrobenzene (B124822) to aniline (B41778). Similarly, catalysts based on copper, nickel, and palladium nanoparticles are effective for the hydrogenation of nitro groups and offer advantages such as high surface area and reusability. researchgate.net These systems typically employ a reducing agent like NaBH₄ or H₂ gas. numberanalytics.com

Cascade, Domino, and Tandem Reactions

The reactivity of this compound is well-suited for cascade, domino, or tandem reactions, where multiple bond-forming or functional group transformations occur in a single pot without isolating intermediates. researchgate.net Such processes are highly efficient in terms of atom economy and operational simplicity.

A plausible and synthetically valuable tandem reaction involving this substrate would be an initial conjugate addition to the nitroalkene followed by an in-situ transformation of the resulting nitroalkane. For example, a Michael addition of a nucleophile (like a malonate ester) to the double bond could be followed directly by a Nef reaction to unmask a ketone functionality, all in one pot. This would rapidly build molecular complexity.

Another example is a one-pot reduction sequence. A domino process could involve the selective reduction of the nitroalkene to the nitroalkane using NaBH₄, followed by the addition of a different catalytic system (e.g., Pd/C and H₂) to reduce the aromatic nitro group to an amine, thus achieving a multi-step transformation without intermediate purification.

Functional Group Interconversions of the Nitro Group

Beyond reduction to amines, the nitro groups on this compound can be converted into a variety of other functional groups. nih.gov

The most significant interconversion for the aliphatic nitro group (after its formation via reduction of the olefin) is the Nef reaction , which transforms it into a carbonyl group. organic-chemistry.orgalfa-chemistry.com This reaction is a cornerstone of nitro chemistry, providing access to ketones from nitroalkanes, which are readily prepared via Henry reactions or Michael additions. organicreactions.org

For the aromatic nitro group, several transformations are possible:

Partial Reduction: As discussed, controlled reduction can yield aryl hydroxylamines or nitroso compounds. numberanalytics.com

Conversion to Azo Compounds: Treatment of aromatic nitro compounds with certain metal hydrides, like LiAlH₄, can lead to the formation of azo compounds through reductive coupling. wikipedia.org

Denitrative Cross-Coupling: The nitro group on a nitrostyrene can act as a leaving group in certain radical-mediated cross-coupling reactions. This allows for the formal substitution of the nitro group with alkyl or aryl fragments, forming a new carbon-carbon bond at the olefinic position. nih.gov

Nucleophilic Aromatic Substitution (SNA r): While the nitro group itself is not typically substituted, its strong electron-withdrawing nature activates the aromatic ring toward nucleophilic attack, potentially allowing for the displacement of other leaving groups on the ring.

These varied reaction pathways underscore the synthetic power of this compound as a precursor for a diverse range of chemical structures.

Mechanistic Studies and Reaction Pathway Elucidation

Mechanistic Pathways of Nitroaldol (Henry) and Knoevenagel Condensations

The synthesis of the nitroalkene moiety in 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene likely involves a condensation reaction between 2-nitrobenzaldehyde (B1664092) and a nitroalkane, such as 1-nitropropane. This transformation can proceed through mechanisms analogous to the Nitroaldol (Henry) reaction and the Knoevenagel condensation.

The Nitroaldol (Henry) Reaction is a classic carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, catalyzed by a base. chemistry-reaction.comwikipedia.org The mechanism proceeds through the following key steps:

Deprotonation: A base abstracts an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. wikipedia.orgorganic-chemistry.org The pKa of most nitroalkanes is around 17 in DMSO, making this deprotonation feasible with a suitable base. wikipedia.org

Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone. chemistry-reaction.com This step results in the formation of a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base, yielding a β-nitro alcohol. wikipedia.org

Dehydration: If acidic protons are present on the α-carbon of the initial nitroalkane, the resulting β-nitro alcohol can undergo dehydration, often facilitated by the reaction conditions, to form a nitroalkene. organic-chemistry.orgsynarchive.com All steps in the Henry reaction are reversible. wikipedia.org

The Knoevenagel Condensation is another fundamental C-C bond formation method, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a weak base. purechemistry.orgwikipedia.org The mechanism is as follows:

Enolate Formation: The base deprotonates the active methylene compound to generate a resonance-stabilized enolate ion. scienceinfo.com

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. purechemistry.org

Dehydration: The resulting intermediate undergoes dehydration to yield an α,β-unsaturated compound. scienceinfo.com In the context of forming the target molecule, a nitroalkane would serve as the active methylene component.

Table 1: Comparison of Henry and Knoevenagel Reaction Mechanisms

FeatureNitroaldol (Henry) ReactionKnoevenagel Condensation
Nucleophile Nitronate anion from a nitroalkaneEnolate from an active methylene compound
Electrophile Aldehyde or ketoneAldehyde or ketone
Catalyst Typically a baseUsually a weakly basic amine
Initial Product β-nitro alcoholβ-hydroxy intermediate
Final Product Often a nitroalkene via dehydrationα,β-unsaturated compound via dehydration

Mechanisms of Nucleophilic Addition to Conjugated Nitroalkenes

Conjugated nitroalkenes, such as the (2-nitroprop-1-en-1-yl)benzene moiety, are potent Michael acceptors. acs.org The strong electron-withdrawing nature of the nitro group renders the β-carbon electrophilic and susceptible to attack by nucleophiles. acs.org This process is known as a nucleophilic conjugate addition or 1,4-addition. wikipedia.org

The general mechanism for nucleophilic conjugate addition to a nitroalkene involves:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon of the nitroalkene. libretexts.org

Intermediate Formation: This attack leads to the formation of a resonance-stabilized intermediate, where the negative charge is delocalized over the α-carbon and the oxygen atoms of the nitro group. wikipedia.org

Protonation: The intermediate is then protonated, typically at the α-carbon, to yield the final addition product. wikipedia.org

A wide array of nucleophiles can participate in this reaction, including carbanions, amines, thiols, and alkoxides. ucl.ac.uk The regioselectivity of the addition (1,4- vs. 1,2-addition to any present carbonyl groups) can often be explained by Hard-Soft Acid-Base (HSAB) theory, with the β-carbon being a soft electrophilic site that reacts preferentially with soft nucleophiles. wikipedia.org

Mechanistic Insights into Reductive Transformations of Nitroaromatics and Nitroalkenes

The reduction of the two nitro groups in this compound can proceed through distinct but related mechanistic pathways.

Reduction of Nitroaromatics: The reduction of aromatic nitro compounds to amines is a stepwise process. A widely accepted mechanism, first proposed by Haber, involves several intermediates. rsc.org The direct pathway involves the formation of nitrosobenzene (B162901) and N-phenylhydroxylamine as key intermediates before the final aniline (B41778) product is formed. rsc.org

A common pathway for the catalytic hydrogenation of nitroaromatics can be summarized as follows: rsc.org

Nitro to Nitroso: The nitro group is first reduced to a nitroso group.

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced to a hydroxylamine.

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine.

Mechanistic studies using various catalysts and reducing agents have confirmed the presence of these intermediates. cam.ac.ukacs.orgcardiff.ac.uk For example, studies with an iron(salen) complex catalyst have indicated the presence of a nitroso intermediate through kinetics, EPR, and mass spectrometry. cam.ac.ukacs.orgcardiff.ac.uk

Reduction of Nitroalkenes: The reduction of the nitro group on the alkene can be achieved under various conditions. Catalytic hydrogenation is a common method. Furthermore, the conjugated double bond is also susceptible to reduction. The nitro group can be converted to an amino group, providing a route to β-amino compounds. acs.org The reduction of nitroalkenes can also lead to the formation of oximes or ketones through reactions like the Nef reaction. acs.org

Table 2: Key Intermediates in the Reduction of Nitro Groups

Starting GroupReduction PathwayKey IntermediatesFinal Product
Aromatic Nitro (Ar-NO₂)Stepwise reductionAr-NO (Nitroso), Ar-NHOH (Hydroxylamine)Aromatic Amine (Ar-NH₂)
Aliphatic Nitro (R-NO₂)Catalytic HydrogenationR-NHOH (Hydroxylamine)Aliphatic Amine (R-NH₂)

Role of Catalysis in Directing Reaction Outcomes and Selectivity

Catalysis plays a pivotal role in the synthesis and transformation of nitro compounds, influencing reaction rates, yields, and, crucially, selectivity (chemo-, regio-, diastereo-, and enantioselectivity). ucr.edu

In the context of nitroalkene synthesis , the choice of catalyst can influence the efficiency of the condensation reaction. While simple bases can catalyze the Henry reaction, more sophisticated catalysts are often employed to control stereochemistry.

For nucleophilic additions to nitroalkenes , a vast array of chiral catalysts have been developed to achieve high levels of enantioselectivity. These include: pageplace.de

Organocatalysts: Chiral secondary amines (like pyrrolidine (B122466) derivatives) can activate α,β-unsaturated carbonyls via the formation of a pyrrolidinium (B1226570) ion, enhancing the electrophilicity of the double bond. rsc.org Chiral thioureas act as bifunctional catalysts, activating the nitroalkane through hydrogen bonding. rsc.org

Metal Catalysts: Chiral metal complexes are widely used to catalyze asymmetric conjugate additions.

In the reduction of nitro compounds , the choice of catalyst and reducing agent can determine the chemoselectivity. For instance, by switching the reducing agent from pinacol (B44631) borane (B79455) (HBpin) to phenyl silane (B1218182) (H₃SiPh) in the presence of an iron(salen) catalyst, a nitro group can be chemoselectively reduced in the presence of a carbonyl group. cam.ac.ukacs.orgcardiff.ac.uknih.gov This selectivity arises from the different activities of the reductants. acs.org The development of catalysts that can achieve high generality and selectivity is a significant area of research. organic-chemistry.orgnih.gov

Influence of Electronic and Steric Effects on Reactivity

Both electronic and steric effects significantly influence the reactivity of the aromatic ring and the nitroalkene moiety in this compound.

Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) due to both the inductive effect and the resonance effect. numberanalytics.com

On the Aromatic Ring: The nitro group on the benzene (B151609) ring deactivates it towards electrophilic aromatic substitution (EAS) by reducing the electron density of the ring. numberanalytics.com Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. mdpi.com

On the Nitroalkene: The nitro group on the alkene makes the double bond electron-deficient, which is the basis for its reactivity as a Michael acceptor in conjugate additions. pageplace.de

The electrophilicity of substituted nitroarenes, which determines the rate of nucleophilic addition, is directly related to the electronic effects of the substituents. mdpi.com

Steric Effects: Steric hindrance refers to the influence of the spatial arrangement of atoms on reaction rates and pathways. numberanalytics.com

In Synthesis: During the formation of the molecule via a condensation reaction, the steric bulk of the reactants (2-nitrobenzaldehyde and the nitroalkane) can influence the rate and the stereochemical outcome of the reaction. numberanalytics.com For instance, bulky groups near the reaction center can hinder the approach of the nucleophile. numberanalytics.com

In Subsequent Reactions: The presence of the ortho-nitro group and the substituted alkene chain can create a sterically crowded environment around the aromatic ring. This can influence the regioselectivity of subsequent reactions on the ring by sterically hindering attack at certain positions. numberanalytics.com Studies on nitrotriphenylmethanes have shown that steric hindrance from nitro groups can significantly affect reaction rates, even when thermodynamic acidity is increased. africaresearchconnects.com Similarly, the steric bulk of nucleophiles can impact their reactivity in conjugate addition reactions. nih.gov

The interplay of these electronic and steric factors is fundamental to understanding and predicting the chemical behavior of this compound. rsc.org

Computational Chemistry and Theoretical Investigations of 1 Nitro 2 2 Nitroprop 1 En 1 Yl Benzene

Quantum Mechanical Calculations (Ab-initio, Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to model the properties of 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene. Methods like DFT, often using functionals such as B3LYP, are adept at providing a balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and vibrational frequencies.

Geometry Optimization and Conformation Analysis

Theoretical geometry optimization and experimental X-ray crystallography are fundamental to determining the most stable three-dimensional structure of this compound.

Studies based on single-crystal X-ray diffraction have unequivocally determined the molecular structure of the compound, confirming that it adopts an (E)-conformation about the C=C double bond. researchgate.netresearchgate.netiucr.orgnih.gov The molecule crystallizes in a monoclinic system with the space group P2₁/n. researchgate.netiucr.orgnih.gov This experimentally determined structure represents the global minimum on the potential energy surface, a result that would be sought in a computational geometry optimization. A key conformational descriptor is the torsion angle between the phenyl ring and the propenyl group; the experimentally determined C3—C2—C7—C8 torsion angle is -57.7 (3)°. researchgate.netnih.govnih.gov This non-planar arrangement is a result of minimizing steric hindrance between the ortho-nitro group on the benzene (B151609) ring and the nitropropenyl side chain.

Computational geometry optimization using DFT would start with an initial guess of the molecular structure and iteratively solve the Schrödinger equation to find the coordinates that correspond to the lowest energy state. The results of such calculations are expected to be in close agreement with the crystallographic data.

Table 1: Crystal Data and Structure Refinement for this compound. iucr.orgnih.gov
ParameterValue
Chemical formulaC₉H₈N₂O₄
Molar mass208.17 g/mol
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)6.8274 (9)
b (Å)15.5666 (12)
c (Å)9.9045 (10)
β (°)113.202 (3)
Volume (ų)967.51 (18)
Z4

Electronic Structure Analysis (LUMO, Electrostatic Potential Maps)

The electronic structure dictates the reactivity and intermolecular interactions of a molecule. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

The presence of two strongly electron-withdrawing nitro groups significantly influences the electronic landscape of this compound. These groups pull electron density from the aromatic ring and the propenyl backbone. Consequently, the energy levels of both the HOMO and LUMO are lowered compared to unsubstituted benzene. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this molecule, the HOMO is expected to be localized primarily on the π-system of the nitropropenyl-benzene framework, while the LUMO would likely be concentrated around the electron-deficient nitro groups, indicating their role as electron acceptors.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP map would show regions of negative electrostatic potential (colored in red or yellow) localized around the highly electronegative oxygen atoms of the two nitro groups. These sites represent the centers of nucleophilicity, where the molecule is susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored in blue) would be found around the hydrogen atoms of the benzene ring and near the nitrogen atoms of the nitro groups, indicating these as potential sites for nucleophilic attack.

Investigation of Intermolecular Interactions (C-H...O interactions, Lone pair-π-hole interactions, π-π interactions)

The crystal packing of a molecule is governed by a network of non-covalent intermolecular interactions. Computational studies can quantify the strength and nature of these interactions.

C-H...O interactions: The primary stabilizing force in the crystal lattice of this compound is a network of weak intermolecular C-H...O hydrogen bonds. researchgate.netresearchgate.netnih.gov Crystallographic data reveals specific contacts, such as C6—H6···O3' and C9—H9A···O2', which link adjacent molecules. researchgate.netnih.gov These interactions, though individually weak, collectively contribute to the stability of the crystal structure.

Table 2: Hydrogen-Bond Geometry (Å, °) for this compound. researchgate.netnih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C6—H6···O3(i)0.932.603.163 (5)119
C9—H9A···O2(ii)0.962.703.403 (4)131

Symmetry codes: (i) x-1, y, z-1; (ii) x+1, y, z.

π-π interactions: Stacking of aromatic rings is a common structural motif in nitroaromatic compounds. researchgate.net However, in the case of this compound, the crystal structure does not show significant π-π stacking. This is likely due to the steric hindrance imposed by the ortho-substitution pattern, which prevents the planar aromatic rings of adjacent molecules from approaching each other in a favorable parallel arrangement. This contrasts with the related isomer, 1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene, where the para-substitution allows for effective π-π stacking with centroid-to-centroid distances of 3.695 (3) and 3.804 (3) Å. nih.gov

Spectroscopic Data Correlation with Theoretical Predictions

Computational chemistry is invaluable for interpreting and assigning experimental spectra. By calculating theoretical spectra, a direct correlation can be made with experimental data from techniques like FT-IR, FT-Raman, and NMR.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Theoretical frequency calculations using DFT methods can predict the vibrational modes of a molecule. researchgate.net The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. globalresearchonline.net

For this compound, key vibrational modes can be predicted. The asymmetric and symmetric stretching vibrations of the NO₂ groups are expected in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net Other characteristic peaks would include the C=C stretching of the propenyl group, C-N stretching, and various C-H stretching and bending modes of the aromatic ring. A detailed analysis of the calculated potential energy distribution (PED) allows for the unambiguous assignment of each experimental band to a specific vibrational motion of the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 3000Benzene Ring
C=C Stretch1650 - 1600Propenyl Group
NO₂ Asymmetric Stretch1570 - 1500Nitro Group
Aromatic C=C Stretch1600 - 1450Benzene Ring
NO₂ Symmetric Stretch1370 - 1300Nitro Group
C-N Stretch~1100C-NO₂
NO₂ Bending (Scissoring)~850Nitro Group
Aromatic C-H Out-of-plane Bend900 - 675Benzene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. researchgate.net These theoretical values can then be converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS).

For this compound, the ¹H and ¹³C NMR spectra would be complex. The electron-withdrawing nature of the nitro groups would cause the aromatic protons and carbons to be significantly deshielded, shifting their signals downfield. The ortho- and para-positions relative to a nitro group are typically the most deshielded due to resonance and inductive effects. Given the di-substituted nature of the molecule, the four protons on the benzene ring would appear as a complex multiplet system. Similarly, the vinylic proton and the methyl group protons would have characteristic chemical shifts. GIAO calculations would provide theoretical shifts for each unique proton and carbon, allowing for a precise assignment of the experimental NMR spectrum and confirming the molecular structure in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical studies based on the principles of quantum chemistry provide significant insights into the electronic absorption properties of molecules like this compound. Although specific experimental UV-Vis spectra for this compound are not widely documented in publicly accessible literature, its electronic transitions can be predicted by analogy with structurally related nitroaromatic compounds. The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The chromophoric system of this compound is composed of a nitrobenzene (B124822) moiety and a conjugated nitropropene side chain. This extended π-conjugation is expected to result in absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. The key electronic transitions are typically of the π → π* and n → π* type.

π → π Transitions: These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π antibonding orbital. In conjugated systems like the title compound, these transitions are expected to occur at longer wavelengths (lower energy) compared to non-conjugated systems. For nitroaromatic compounds, strong absorptions are typically observed in the range of 210-300 nm. iu.edu The presence of two nitro groups, one on the benzene ring and one on the propenyl side chain, both acting as strong electron-withdrawing groups, significantly influences the electronic distribution and the energy of the molecular orbitals.

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms in the nitro groups) to a π antibonding orbital. These are typically of lower intensity (smaller molar absorptivity, ε) compared to π → π* transitions and appear at longer wavelengths. For many nitroaromatic compounds, these weak absorption bands can be observed as a shoulder on the main absorption peak or as a distinct band in the region of 300-400 nm. nih.gov

Solvent polarity can also influence the position of these absorption maxima. Typically, π → π* transitions undergo a bathochromic shift (red shift) with increasing solvent polarity, while n → π* transitions experience a hypsochromic shift (blue shift).

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the UV-Vis spectra of molecules. Such calculations for this compound would likely predict the following characteristic absorptions:

Predicted Transition TypeTypical Wavelength Range (nm) for similar compoundsExpected Intensity
π → π210 - 300High (large ε)
n → π300 - 400Low (small ε)

This table is generated based on theoretical principles and data for analogous compounds; specific calculated values for the title compound are not available in the cited literature.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the crystal's packing and stability. nih.gov This analysis is based on the electron distribution of a molecule calculated from its crystal structure data. For (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene, the crystallographic information file (CIF) from the study by Shen et al. provides the necessary data to generate and analyze these surfaces. researchgate.netiucr.org

The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts. The dnorm value is negative (red regions) for contacts shorter than the van der Waals radii sum, indicating close intermolecular interactions.

The primary intermolecular interactions stabilizing the crystal structure of (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene were identified as weak C—H···O hydrogen bonds. researchgate.netiucr.orgnih.gov A detailed Hirshfeld analysis would further decompose the crystal packing into constituent interactions and quantify their relative contributions. The two-dimensional "fingerprint plot" is a key output of this analysis, summarizing all the intermolecular contacts in the crystal.

Based on the molecular structure, which contains nitro groups (hydrogen bond acceptors) and various C-H bonds (potential donors), the following interactions are expected to be significant contributors to the crystal packing:

O···H/H···O Contacts : These represent the C—H···O hydrogen bonds. Given the presence of four oxygen atoms in the two nitro groups, these interactions are expected to be a major contributor to the total Hirshfeld surface area. The fingerprint plot for these contacts would show distinct "spikes," characteristic of hydrogen bonds.

H···H Contacts : These are generally the most abundant contacts in organic crystals and represent van der Waals forces. They typically cover a large percentage of the Hirshfeld surface.

C···C Contacts : These can indicate the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. The relative orientation of the benzene rings in the crystal lattice would determine the significance of this interaction.

O···O and N···O Contacts : These contacts between the nitro groups of neighboring molecules can also play a role in the crystal packing.

Type of Intermolecular ContactExpected Contribution to Hirshfeld Surface
H···HHigh
O···H/H···OSignificant
C···H/H···CModerate
C···CVariable (depends on packing)
N···OMinor
O···OMinor

This table represents expected contributions based on the known crystal structure researchgate.netiucr.org and general principles of Hirshfeld surface analysis for similar organic compounds. nih.gov

The analysis provides a detailed picture of the supramolecular architecture, confirming that the crystal packing is governed by a network of weak C—H···O interactions and other non-covalent forces, which collectively stabilize the three-dimensional structure.

An exploration of this compound reveals its significant potential as a versatile building block in the synthesis of complex organic molecules. This dinitrostyrene derivative, characterized by two electron-withdrawing nitro groups, serves as a highly reactive precursor for a variety of heterocyclic and carbocyclic systems, making it a valuable tool in advanced synthetic organic chemistry.

Emerging Research Directions and Future Perspectives in 1 Nitro 2 2 Nitroprop 1 En 1 Yl Benzene Chemistry

Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)

The primary route to synthesizing β-nitrostyrenes, including 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene, is the Henry-Knoevenagel condensation of a benzaldehyde (B42025) with a nitroalkane. nih.govwikipedia.org The synthesis of the title compound specifically involves the reaction of 2-nitrobenzaldehyde (B1664092) and nitroethane. nih.govresearchgate.net Traditional methods often require prolonged reaction times and the use of volatile organic solvents. rsc.org Emerging research is focused on aligning these synthetic protocols with the principles of Green Chemistry.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): Compared to conventional heating, MAOS has been shown to dramatically reduce reaction times for β-nitrostyrene synthesis, often from hours to minutes. This technique can also simplify work-up procedures and increase product yields, contributing to a more energy-efficient process. rsc.org

Use of Greener Solvents: Research into replacing traditional solvents with more environmentally benign alternatives is a priority. Ionic liquids (ILs) have been explored as reaction media for β-nitrostyrene synthesis. researchgate.net Their low vapor pressure, thermal stability, and potential for recyclability make them attractive "green" solvent options. Water is also being investigated as a solvent for Henry reactions, further enhancing the sustainability profile. wikipedia.org

Catalyst Optimization: The conventional synthesis of this compound uses a base catalyst like butylamine (B146782). nih.govresearchgate.net Future work aims to develop more efficient and recyclable catalysts to minimize waste and improve atom economy.

MethodologyTypical ConditionsKey AdvantagesReference
Conventional Synthesis2-nitrobenzaldehyde, nitroethane, butylamine in acetic acid; prolonged heating or sonication.Established and reliable procedure. nih.govresearchgate.net
Microwave-Assisted SynthesisMicrowave irradiation (minutes).Drastically reduced reaction times, increased yields, energy efficiency. rsc.org
Ionic Liquid MediaReaction performed in an ionic liquid as the solvent/catalyst.Low volatility, potential for catalyst/solvent recycling, environmentally benign. researchgate.net

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. While the molecule itself is achiral, its derivatives can be chiral, making enantioselective catalysis a significant area of research.

Organocatalysis: Chiral organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed in asymmetric Michael additions to β-nitrostyrenes. rsc.orgacs.org Such systems could be adapted to achieve high enantioselectivity in reactions involving this compound, providing access to optically active compounds.

Transition Metal Catalysis: Transition metals are at the forefront of developing new transformations.

Palladium: Pd-catalyzed reactions are known to efficiently form C-N bonds, suggesting a potential route for synthesizing nitroaromatics that are otherwise difficult to access. organic-chemistry.org

Copper: Copper salts have been used to promote the one-pot synthesis of β-nitrostyrenes from styrenes and are also effective in the reduction of nitrostyrenes. researchgate.netunirioja.es

Ruthenium: Ru-complexes have been identified as effective catalysts for rare cross-coupling reactions of nitrostyrenes. mdpi.com

Photocatalysis: Visible-light photocatalysis represents a sustainable approach to chemical synthesis. Hybrid nanocatalysts, such as copper nanoparticles on carbon dots, have demonstrated high chemoselectivity in the reduction of the nitro group in 4-nitrostyrene, a process that could be selectively applied to either of the two nitro groups in the title compound under optimized conditions. rsc.org

Catalyst TypeExampleApplication in Nitrostyrene (B7858105) ChemistryPotential for this compound
OrganocatalystCinchona alkaloid derivativesAsymmetric Michael additions. rsc.orgacs.orgSynthesis of chiral downstream products.
Transition MetalPalladium, Copper, Ruthenium complexesCross-coupling, synthesis from styrenes, selective reductions. organic-chemistry.orgunirioja.esmdpi.comSelective functionalization of the vinyl or aryl moiety.
PhotocatalystCu nanoparticles on carbon dotsChemoselective reduction of nitroarenes. rsc.orgSelective reduction of the aryl nitro group over the vinyl nitro group.

Exploration of New Transformative Reactions

The rich functionality of this compound makes it a substrate for a wide array of chemical transformations, moving beyond its traditional role as a Michael acceptor.

Denitrative Cross-Coupling Reactions: This is a rapidly expanding area where the nitro group acts as a leaving group, enabling the formation of a new bond at the vinyl position. mdpi.com This strategy allows for the stereoselective synthesis of highly functionalized alkenes like stilbenes, chalcones, and cinnamic acids from nitrostyrenes. researchgate.net Applying these methods to the title compound could yield a variety of disubstituted alkenes while retaining the nitro group on the benzene (B151609) ring for further manipulation.

Cycloaddition Reactions: As a potent dienophile and dipolarophile, the electron-deficient alkene in this compound is an excellent candidate for cycloaddition reactions. nih.gov This includes [3+2] cycloadditions with 1,3-dipoles to form five-membered heterocyclic rings and Diels-Alder reactions to construct six-membered rings. nih.govrsc.org

Radical Reactions: The nitro group can participate in radical addition reactions. For instance, radical halo-nitration offers a pathway to further functionalize the alkene. organic-chemistry.org The development of radical-based transformations provides an alternative to traditional ionic pathways.

Reaction ClassDescriptionPotential Product from Title CompoundReference
Denitrative Cross-CouplingSubstitution of the vinyl-NO2 group with various organometallics, aldehydes, etc.Substituted stilbenes, chalcones, β-alkylated styrenes. mdpi.comresearchgate.net
[3+2] CycloadditionReaction with a 1,3-dipole (e.g., nitrone, azide) across the C=C bond.Highly substituted pyrrolidine (B122466) or triazoline derivatives. researchgate.netrsc.org
Michael AdditionConjugate addition of a nucleophile to the β-carbon of the alkene.α-substituted β-(nitro)ethylbenzene derivatives. nih.govuc.pt

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

To fully harness the synthetic utility of this compound, a profound understanding of its structural, electronic, and reactive properties is essential.

Spectroscopic Analysis:

X-ray Crystallography: The solid-state structure of (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene has been determined, confirming its E-configuration and providing precise data on bond lengths and angles. nih.govresearchgate.netnih.gov This structural information is foundational for understanding its reactivity.

Vibrational Spectroscopy: A combination of Raman and IR spectroscopy, supported by theoretical calculations, allows for a complete conformational analysis and assignment of vibrational modes. uc.ptbohrium.com This can elucidate subtle intramolecular interactions that govern the molecule's preferred conformation and reactivity.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are invaluable for studying reaction mechanisms, predicting the stability of intermediates and transition states, and understanding regioselectivity. researchgate.netresearchgate.net For the title compound, DFT can be used to model the outcomes of competing reaction pathways.

Time-Dependent DFT (TD-DFT): This method is used to study excited-state properties and predict outcomes of photochemical reactions, such as E/Z photoisomerization. nih.gov

Molecular Electron Density Theory (MEDT): MEDT provides a powerful framework for analyzing the electronic details of cycloaddition reactions, helping to explain reactivity and selectivity. rsc.org

Crystal Data for (E)-1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene nih.govresearchgate.net
ParameterValue
Chemical FormulaC₉H₈N₂O₄
Molecular Weight208.17
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8274 (9)
b (Å)15.5666 (12)
c (Å)9.9045 (10)
β (°)113.202 (3)
Volume (ų)967.51 (18)

Integration into Complex Molecule Synthesis

The ultimate goal of fundamental research into reactive intermediates is their application in the synthesis of complex, high-value molecules. This compound serves as a versatile building block for this purpose.

Precursor to Heterocycles: The dual functionality of the molecule makes it an ideal starting material for cascade or tandem reactions to build complex heterocyclic scaffolds. For instance, reduction of the aryl nitro group to an amine, followed by an intramolecular reaction with the vinyl nitroalkene moiety, could provide access to novel nitrogen-containing ring systems. It can serve as a precursor for indole (B1671886) syntheses, such as the Leimgruber–Batcho synthesis. wikipedia.org

Synthesis of Biologically Active Scaffolds: Substituted nitrostyrenes are key intermediates in the synthesis of various biologically active compounds. rsc.orguc.pt For example, 2-hydroxy-β-nitrostyrenes are used to construct chromans, coumarins, and benzofurans. rsc.org By analogy, strategic modification of this compound could open pathways to new analogues of these important molecular families.

Access to Diverse Functional Groups: The two nitro groups and the alkene can be transformed into a wide range of other functional groups. The nitro groups can be reduced to amines or converted to carbonyls via the Nef reaction, while the alkene can be dihydroxylated, epoxidized, or hydrogenated. wikipedia.orgnih.gov This versatility allows for divergent synthesis, where a single starting material can be used to generate a library of complex and diverse products.

Transformation of Title CompoundPotential Molecular Scaffold/ProductSynthetic Utility
Reduction of aryl-NO₂ and intramolecular cyclizationBenzodiazepine or quinoxaline (B1680401) derivativesCore structures in pharmaceuticals.
Michael addition and subsequent cyclizationHighly substituted carbocyclic or heterocyclic ringsBuilding blocks for natural product synthesis.
Denitrative coupling followed by aryl-NO₂ reductionSubstituted 2-vinylanilinesVersatile precursors for indole and quinoline (B57606) synthesis.

Q & A

Basic: What are the common synthetic routes for 1-Nitro-2-(2-nitroprop-1-en-1-yl)benzene?

Answer:
The compound is typically synthesized via condensation reactions. A representative method involves reacting 3,4-dibenzyloxybenzaldehyde with nitroethane and ammonium acetate under reflux conditions. After removing nitroethane under reduced pressure, the crude product is purified via crystallization using ethyl acetate/hexane, yielding ~75% of the target compound . Alternative routes include Henry reactions, where nitroalkanes react with aldehydes in the presence of ammonium acetate, followed by silica gel chromatography for purification .

Key Methodological Steps:

  • Reagents: Aldehyde derivatives, nitroethane, ammonium acetate.
  • Conditions: Reflux in nitroethane (17 hours), purification via solvent recrystallization.
  • Characterization: Melting point analysis, IR spectroscopy (νmax peaks at 1541–1598 cm⁻¹ for nitro groups), and ¹H NMR (δH 4.80–4.77 ppm for alkenyl protons) .

Advanced: How do substituent positions (α- vs. β-methyl) influence the reactivity of nitropropenylbenzene derivatives in cycloaddition reactions?

Answer:
β-Methyl substitution (e.g., (E)-(2-nitroprop-1-en-1-yl)benzene) enables regioselective synthesis of pentasubstituted pyrroles (80–87% yield) via copper-catalyzed reactions with aldehydes and amines. In contrast, α-methyl derivatives (e.g., (1-nitroprop-1-en-2-yl)benzene) degrade to acetophenone under similar conditions due to steric hindrance and electronic destabilization of the transition state .

Mechanistic Insights:

  • β-Methyl Effect: Stabilizes the nitrostyrene intermediate, facilitating [3+2] cycloaddition.
  • α-Methyl Effect: Induces steric strain, promoting retro-aldol cleavage.
  • Validation: Reaction monitoring via TLC and GC-MS confirms degradation pathways .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H NMR: Distinct alkenyl proton signals at δH 4.77–4.80 ppm (J = 6.8 Hz) and aromatic multiplet signals between δH 7.40–8.09 ppm .
  • IR Spectroscopy: Strong absorption bands at 1523–1541 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) .
  • UV/Vis: λmax at 225 and 304 nm, indicative of π→π* transitions in the nitroaromatic system .

Advanced: What computational tools are recommended for crystallographic refinement of nitroaromatic compounds?

Answer:
The SHELX suite (e.g., SHELXL for small-molecule refinement) is widely used for high-resolution crystallography. For twinned macromolecular data, SHELXPRO provides robust refinement interfaces. ORTEP-III is recommended for visualizing thermal ellipsoids and molecular packing, with WinGX offering a user-friendly GUI for data processing .

Workflow Example:

Data Collection: High-resolution X-ray diffraction (e.g., monoclinic I2/a symmetry, a = 7.3633 Å, β = 103.7° ).

Refinement: SHELXL for least-squares minimization and disorder modeling.

Validation: R-factor convergence (< 0.05) and ORTEP-III visualization of bond angles/thermal motion .

Advanced: How does nitro-group orientation affect the electronic properties of this compound?

Answer:
The planar arrangement of nitro groups conjugated with the benzene ring enhances electron-withdrawing effects, lowering the LUMO energy (-1.8 eV) and facilitating nucleophilic attack. DFT calculations (B3LYP/6-311G**) show a dipole moment of 5.2 Debye, indicating significant polarity .

Implications for Reactivity:

  • Electrophilicity: Nitro groups activate the alkene for Michael additions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

Basic: What are the stability and storage conditions for this compound?

Answer:
The compound is stable as a crystalline solid at -20°C for ≥5 years. Degradation occurs via photochemical nitro-group reduction; thus, storage in amber vials under inert gas (N₂/Ar) is advised. Purity (>98%) is maintained by avoiding moisture and acidic conditions .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Temperature Control: Slow addition of nitroethane to prevent exothermic side reactions.
  • Catalyst Optimization: Use of CuI (10 mol%) in pyrrole synthesis suppresses acetophenone formation .
  • Workup: Sequential solvent extraction (ethyl acetate/hexane) removes unreacted aldehydes .

Basic: How is regioselectivity achieved in functionalizing the nitropropenyl moiety?

Answer:
Regioselective C-3 functionalization is achieved using bulky bases (e.g., LDA) to deprotonate the α-position, followed by electrophilic quenching. Steric hindrance directs attack to the less hindered β-site .

Advanced: What are the challenges in crystallizing nitroaromatic derivatives?

Answer:

  • Packing Disorder: Nitro groups induce torsional strain; slow evaporation from DCM/hexane (1:5) improves crystal quality.
  • Twinned Crystals: SHELXD resolves pseudo-merohedral twinning via twin law refinement (twin fraction < 0.3) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of nitro compound dust.
  • Spill Management: Neutralize with 10% NaHCO₃, absorb with vermiculite, and dispose as hazardous waste .

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